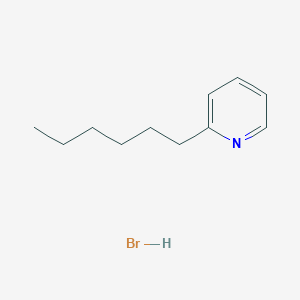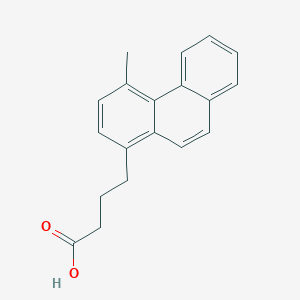
4-(4-Methylphenanthren-1-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methylphenanthren-1-yl)butanoic acid is an organic compound with the molecular formula C19H18O2 It is a derivative of butanoic acid, where the butanoic acid moiety is substituted with a 4-methylphenanthrene group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenanthren-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Another approach involves the Friedel-Crafts acylation reaction, where the phenanthrene moiety is acylated with butanoic acid derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This method requires careful control of reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Methylphenanthren-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenanthrene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Methylphenanthren-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-Methylphenanthren-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)butanoic acid: Similar in structure but with a methoxy group instead of a methyl group.
4-(4-Nitrophenyl)butanoic acid: Contains a nitro group, leading to different chemical and biological properties.
4-(4-Chlorophenyl)butanoic acid: Substituted with a chlorine atom, affecting its reactivity and applications.
Uniqueness
4-(4-Methylphenanthren-1-yl)butanoic acid is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6321-67-1 |
|---|---|
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-(4-methylphenanthren-1-yl)butanoic acid |
InChI |
InChI=1S/C19H18O2/c1-13-9-10-15(6-4-8-18(20)21)17-12-11-14-5-2-3-7-16(14)19(13)17/h2-3,5,7,9-12H,4,6,8H2,1H3,(H,20,21) |
InChI-Schlüssel |
OPECTSSXLXTIME-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)CCCC(=O)O)C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



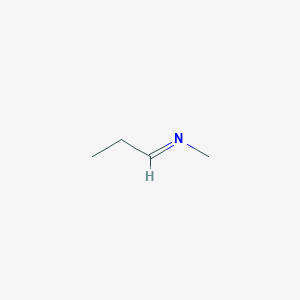
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)

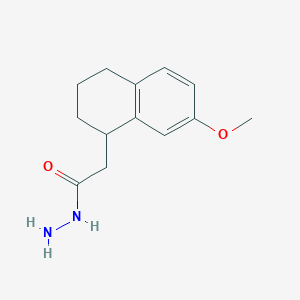
arsane](/img/structure/B14736407.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
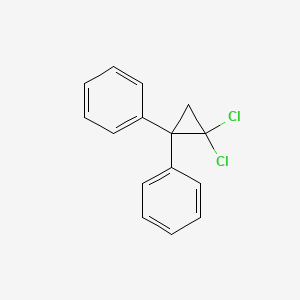
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)



![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
